

Technical Support Center: U-104489 (PNU-104489) Powder

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Compound of Interest

Compound Name: U-104489

Cat. No.: B1682658

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This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling and storage of **U-104489** (also known as **PNU-104489**) powder.

Chemical Identity:

Identifier	Value
IUPAC Name	N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
CAS Number	177577-60-5
Synonyms	U-104489, PNU-104489

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling **U-104489** powder?

A1: **U-104489** powder should be handled in a well-ventilated area.^{[1][2]} To prevent inhalation and contact with skin and eyes, appropriate personal protective equipment (PPE) should be worn, including safety goggles with side-shields, protective gloves, and a lab coat.^{[1][2]} Avoid the formation of dust and aerosols during handling.^[1]

Q2: What are the recommended storage conditions for **U-104489** powder?

A2: **U-104489** powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.^{[1][2]} For long-term storage of the solid, refrigeration at 2-8°C is recommended. If the compound is dissolved in a solvent, it is advisable to store it at -20°C for up to one month or -80°C for up to six months.^[1]

Q3: What is the known stability of **U-104489**?

A3: While specific stability data for **U-104489** is not publicly available, it is known to be stable under recommended storage conditions.^[1] It is advisable to avoid strong acids/alkalis and strong oxidizing/reducing agents as they are potential incompatible materials.^[1] For experimental solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C) to minimize degradation.^[1]

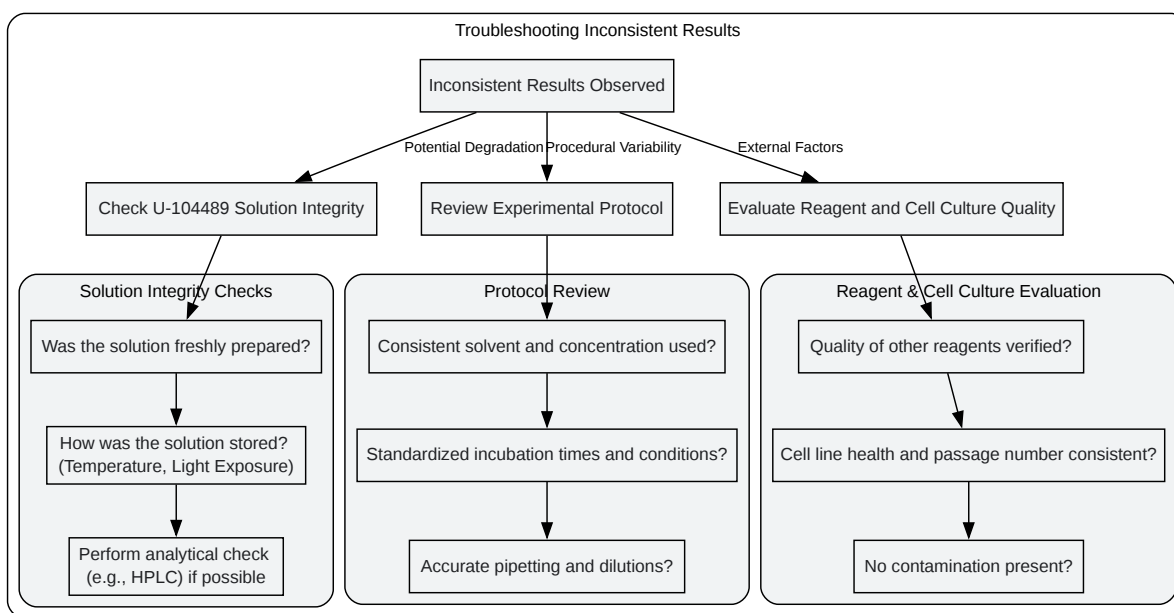
Q4: What is the solubility of **U-104489** powder?

A4: Specific quantitative solubility data for **U-104489** in various solvents is not readily available in public literature. It is recommended that researchers perform small-scale solubility tests in their solvent of choice before preparing stock solutions. Common solvents used in organic chemistry for similar compounds can be considered for initial testing.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in experiments involving **U-104489** can arise from several factors related to its handling and storage. This guide provides a systematic approach to troubleshooting.



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Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Difficulty in Dissolving U-104489 Powder

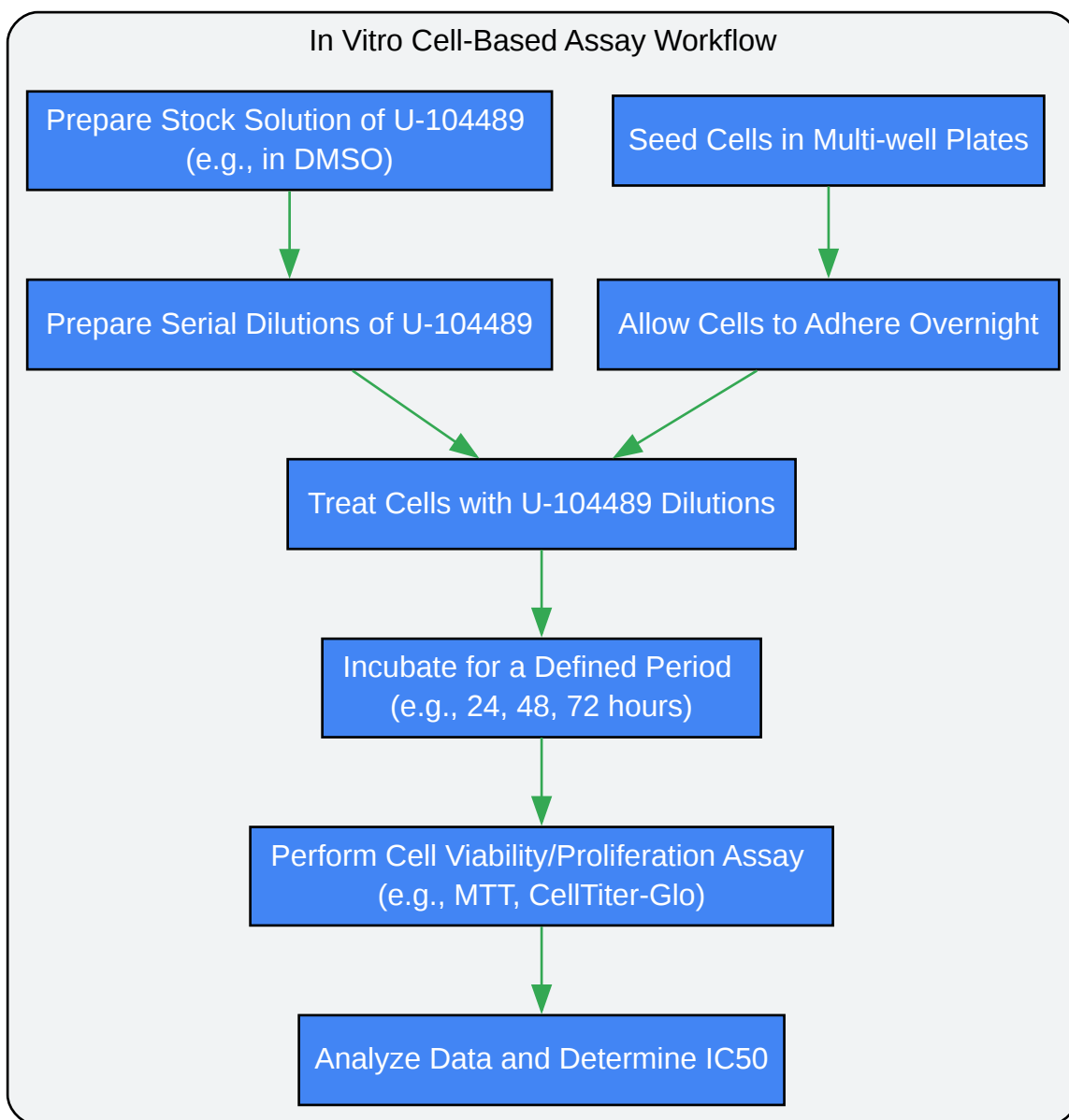
If you encounter problems dissolving the **U-104489** powder, consider the following steps:

- **Solvent Selection:** As specific solubility data is limited, a small-scale trial with various common laboratory solvents (e.g., DMSO, ethanol, DMF) is recommended.
- **Sonication:** Gentle sonication in a water bath can aid in the dissolution of the powder.

- **Warming:** Gentle warming of the solvent may increase solubility. However, be cautious as excessive heat may lead to degradation.
- **pH Adjustment:** For aqueous solutions, adjusting the pH might improve solubility, depending on the pKa of the compound.

Experimental Protocols

While specific experimental protocols for **U-104489** are not widely published, a general workflow for in vitro cell-based assays is provided below.

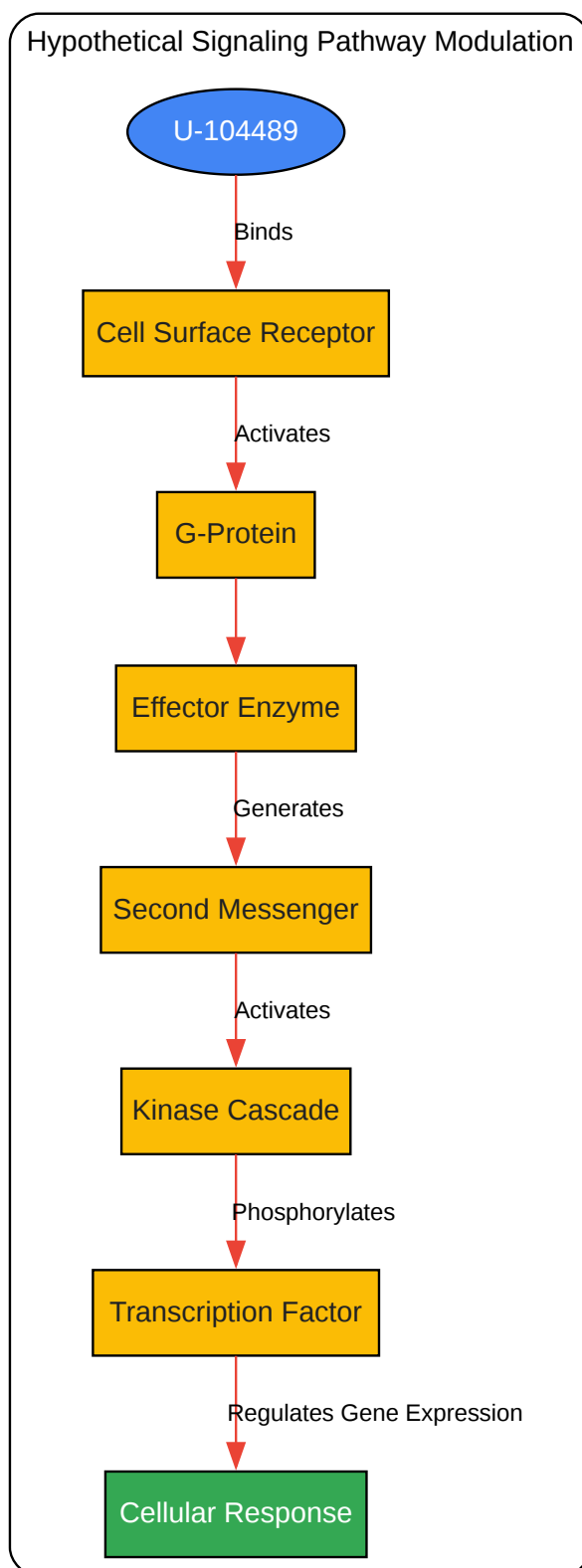


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Caption: General workflow for an in vitro cell-based assay.

Signaling Pathway

The precise mechanism of action for **U-104489** is not extensively documented in public literature. However, based on its complex heterocyclic structure, it may interact with various signaling pathways. A hypothetical signaling pathway that such a molecule could modulate is depicted below.



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Caption: A potential receptor-mediated signaling pathway.

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References

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